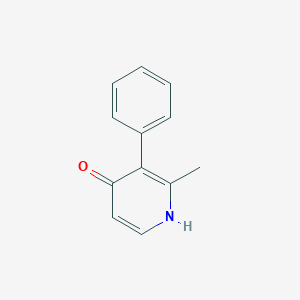
2-Methyl-3-phenylpyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenylpyridin-4-ol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position, a phenyl group at the 3-position, and a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylpyridin-4-ol can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and 1-propanol as a solvent, resulting in high selectivity and yield . Another method involves the reaction of pyridin-4-ol with pentafluoropyridine or pentachloropyridine, leading to the formation of the desired product through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale continuous flow synthesis due to its efficiency and scalability. The use of heterogeneous catalysis and green chemistry principles ensures minimal waste and high safety standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-3-phenylpyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Aromatic nucleophilic substitution reactions can occur, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like pentafluoropyridine and pentachloropyridine are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-phenylpyridin-4-ol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-phenylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
2-Methylpyridine: Shares the methyl substitution but lacks the phenyl and hydroxyl groups.
3-Phenylpyridine: Contains the phenyl group but lacks the methyl and hydroxyl groups.
4-Hydroxypyridine: Features the hydroxyl group but lacks the methyl and phenyl groups.
Uniqueness: 2-Methyl-3-phenylpyridin-4-ol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position enhances its reactivity and potential for forming hydrogen bonds, while the phenyl group at the 3-position contributes to its aromaticity and stability .
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-methyl-3-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H11NO/c1-9-12(11(14)7-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
Clave InChI |
SDTWFRVFLWSDJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=CN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)

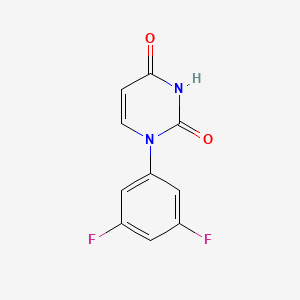
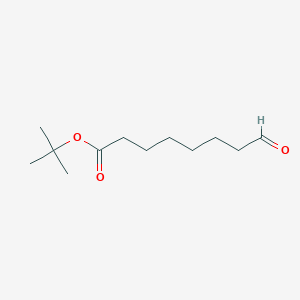

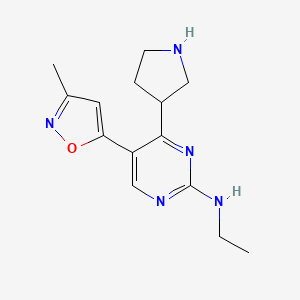
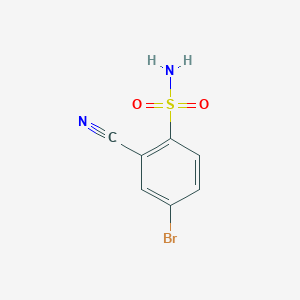

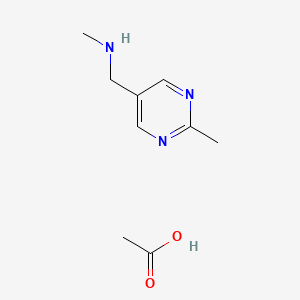
![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)




